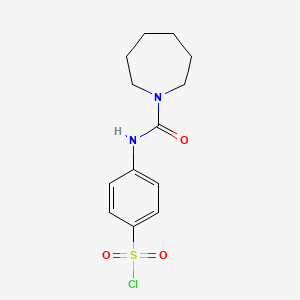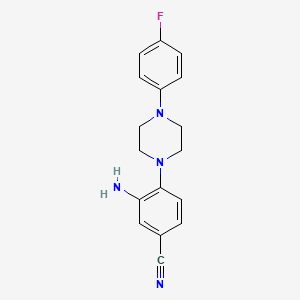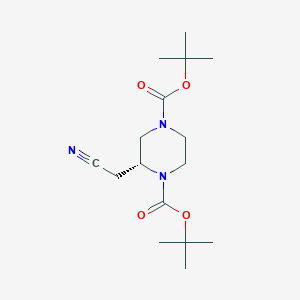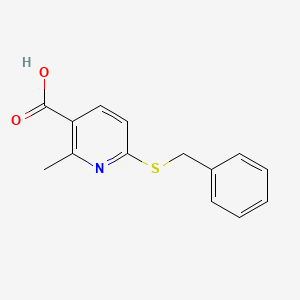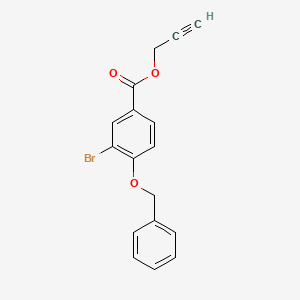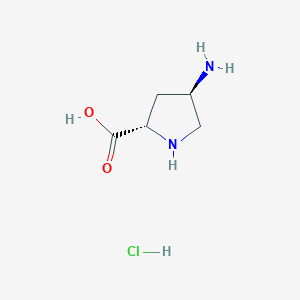
Ethyl 4-chlorooxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorooxazole-5-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . One common method involves the halogenation of oxazole derivatives followed by coupling reactions to introduce various substituents . For example, ethyl 2-chlorooxazole-4-carboxylate can be synthesized by reacting 2-aminooxazole with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar halogenation and coupling reactions. The process is optimized for yield and purity, often involving purification steps such as flash chromatography .
化学反应分析
Types of Reactions
Ethyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents using reagents like phenylboronic acid in the presence of palladium catalysts.
Coupling Reactions: Such as Suzuki and Stille coupling reactions, which are used to introduce aryl or vinyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Phenylboronic Acid: Utilized in Suzuki coupling reactions to introduce phenyl groups.
Vinyltributyltin: Used in Stille coupling reactions to introduce vinyl groups.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
Ethyl 4-chlorooxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-chlorooxazole-5-carboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of bioactive molecules that interact with specific enzymes or receptors in biological systems . The exact pathways and targets depend on the specific derivatives synthesized from this compound .
相似化合物的比较
Similar Compounds
Ethyl 2-chlorooxazole-4-carboxylate: Another oxazole derivative with similar synthetic routes and applications.
Ethyl 2-chlorooxazole-5-carboxylate: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
Ethyl 4-chlorooxazole-5-carboxylate is unique due to its specific substitution pattern, which allows for the synthesis of a distinct set of derivatives with unique biological activities and chemical properties .
属性
分子式 |
C6H6ClNO3 |
|---|---|
分子量 |
175.57 g/mol |
IUPAC 名称 |
ethyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |
InChI 键 |
TZDKVMSXWZQLBF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=CO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
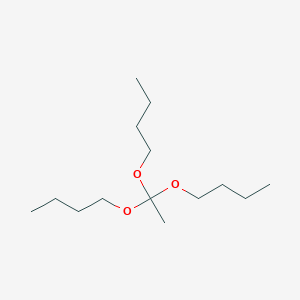
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
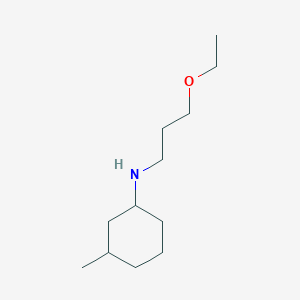
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
